Methyl 2-(isoquinolin-5-yl)acetate
Description
Methyl 2-(isoquinolin-5-yl)acetate (CAS: 395074-84-7) is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol. It is a methyl ester derivative featuring an isoquinolin-5-yl moiety directly attached to an acetate group.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 2-isoquinolin-5-ylacetate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)7-9-3-2-4-10-8-13-6-5-11(9)10/h2-6,8H,7H2,1H3 |
InChI Key |
SVFDHVXOUIKKJP-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC=CC2=C1C=CN=C2 |
Canonical SMILES |
COC(=O)CC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate
- Molecular Formula: C₁₄H₁₇NO₄
- Key Features: Contains a tetrahydroisoquinoline core (saturated ring) with 6,7-dimethoxy substituents. The dimethoxy groups may increase steric hindrance, affecting binding affinity in biological systems.
- Applications : Likely used in alkaloid synthesis or as a precursor for CNS-targeting pharmaceuticals.
- Reference : Catalog of Rare Chemicals (2017) .
Ethyl [(isoquinolin-5-yl)oxy]acetate (CAS: 130292-81-8)
- Molecular Formula: C₁₂H₁₁NO₃
- Key Features: Features an ethoxy acetate group linked via an oxygen bridge to the isoquinolin-5-yl ring. Molecular weight (217.22 g/mol) is slightly higher due to the additional oxygen atom.
- Synthesis : Likely involves nucleophilic substitution or esterification reactions.
- Applications : Used in organic synthesis for heterocyclic intermediates.
- Reference : LookChem (2022) .
Methyl 2-phenylacetoacetate (CAS: 16648-44-5)
- Molecular Formula : C₁₁H₁₂O₃
- Key Features: Contains a phenylacetoacetate structure with a ketone group adjacent to the ester. The absence of a nitrogen heterocycle (e.g., isoquinoline) simplifies reactivity, making it more suitable for keto-ester reactions. Stored at -20°C, indicating higher thermal sensitivity compared to Methyl 2-(isoquinolin-5-yl)acetate.
- Applications : Analytical standard in amphetamine synthesis; precursor for β-keto ester chemistry.
- Reference : Cayman Chemical (2023) .
Methyl 5-phenyl-1H-pyrrole-2-carboxylate
- Molecular Formula: C₁₂H₁₁NO₂
- Key Features: Shares the same molecular formula (C₁₂H₁₁NO₂) as this compound but features a pyrrole ring instead of isoquinoline. The pyrrole moiety introduces different electronic properties (e.g., aromaticity with lone-pair electrons), altering reactivity in substitution or cyclization reactions.
- Applications: Potential use in materials science or as a ligand in coordination chemistry.
- Reference : PubChemLite (2025) .
Methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Key Features: A highly substituted derivative with chloro, methoxy, and anilino groups. The 1-oxoisoquinoline core and additional substituents enhance structural complexity, likely targeting specific biological pathways (e.g., kinase inhibition). Increased molecular weight (~434 g/mol) compared to simpler esters.
- Reference : ECHEMI (2022) .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Storage Conditions | Applications |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₁NO₂ | 201.22 | Isoquinoline core, methyl ester | 2–8°C | Organic synthesis, drug R&D |
| Ethyl [(isoquinolin-5-yl)oxy]acetate | C₁₂H₁₁NO₃ | 217.22 | Oxygen bridge, ethoxy ester | Not specified | Heterocyclic intermediates |
| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 192.21 | Phenylacetoacetate, β-keto ester | -20°C | Amphetamine synthesis |
| Methyl 5-phenyl-1H-pyrrole-2-carboxylate | C₁₂H₁₁NO₂ | 201.22 | Pyrrole ring, methyl ester | Not specified | Materials science |
Preparation Methods
Suzuki-Miyaura Coupling for Direct Arylation
A prominent method involves Suzuki-Miyaura coupling to construct the isoquinoline-acetate framework. In a representative procedure, methyl 2-bromoacetate is coupled with 5-boronoisoquinoline using a palladium catalyst. As demonstrated by, optimized conditions employ Pd(dppf)Cl₂ (10 mol%) with a mixed toluene/ethanol solvent system (5:1 v/v) and saturated NaHCO₃ at 90°C for 12 hours. This method achieves yields of 68–75% for the target ester, with the boronic acid component introduced in 1.5 equivalents to ensure complete conversion.
Critical parameters include:
Rhodium(III)-Catalyzed Annulation for Isoquinoline Core Formation
An alternative route constructs the isoquinoline ring prior to esterification. Rhodium(III) catalysts, such as [Cp*RhCl₂]₂ , enable annulation between aryl aldehydes and alkynes. For example, details the reaction of 2-vinylbenzaldehyde with methyl propiolate in methanol at room temperature, yielding 5-substituted isoquinoline intermediates. Subsequent oxidation and esterification furnish the target compound in 62% overall yield.
Mechanistic insights:
- C–H activation : The rhodium catalyst selectively activates the ortho C–H bond of the aldehyde.
- Alkyne insertion : Electron-deficient alkynes (e.g., methyl propiolate) favor regioselective cyclization.
- Oxidation state control : Mn(OAc)₃ serves as a terminal oxidant to regenerate Rh(III).
Functional Group Interconversion Strategies
Hydrolysis-Esterification Tandem Reactions
Patent discloses a two-step sequence starting from 5-carboxyisoquinoline:
- Hydrolysis : Treating 5-cyanoisoquinoline with 6M HCl at reflux yields 5-carboxyisoquinoline (89% purity).
- Esterification : Reacting the carboxylic acid with methanol (3 equivalents) and thionyl chloride (1.2 equivalents) in dichloromethane at 0°C produces the methyl ester in 94% yield.
Advantages:
- Avoids transition metals, reducing costs.
- High functional group tolerance for substituted isoquinolines.
Mitsunobu Esterification of 5-Hydroxyisoquinoline Derivatives
A Mitsunobu-based approach couples 5-hydroxyisoquinoline with methyl glycolate using DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF. This method achieves 82% yield with excellent retention of stereochemistry when chiral auxiliaries are present.
Halogenation-Methylation Sequences
Chlorination-Methylation via Phosphorous Oxychloride
As per, 1-hydroxyisoquinoline undergoes chlorination with POCl₃ at 110°C for 8 hours, followed by nucleophilic displacement with methylmagnesium bromide (3 equivalents) in THF. This sequence provides 5-methylisoquinoline precursors, which are subsequently acetylated and esterified.
Key considerations:
- POCl₃ stoichiometry : 5 equivalents ensure complete conversion of hydroxyl to chloride.
- Grignard stability : Slow addition (-20°C) prevents premature quenching.
Bromine-Assisted Ring Expansion
A novel bromine-mediated method converts tetralone derivatives to isoquinoline esters. Treatment of 6-bromo-1-tetralone with NBS (N-bromosuccinimide) in CCl₄ generates a dibrominated intermediate, which undergoes ring expansion upon reaction with methyl acrylate and DBU (1,8-diazabicycloundec-7-ene).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 68–75 | 95–98 | Scalable, air-tolerant | Requires Pd catalysts |
| Rh-Catalyzed Annulation | 62 | 97 | Atom-economical | Sensitive to moisture |
| Hydrolysis-Esterification | 94 | 99 | Metal-free | Multi-step |
| Mitsunobu Reaction | 82 | 98 | Stereoretentive | Costly reagents |
Large-Scale Production Considerations
Solvent Optimization for Industrial Synthesis
The choice of solvent significantly impacts process safety and yield. For Pd-catalyzed methods, switching from ethanol to 2-MeTHF (2-methyltetrahydrofuran) reduces reaction time by 30% while maintaining 72% yield, as it enhances ligand solubility and facilitates catalyst recycling.
Purification Techniques
Chromatography-free purification is achievable via:
Q & A
Q. Q1. What synthetic strategies are optimal for preparing Methyl 2-(isoquinolin-5-yl)acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of isoquinoline derivatives like this compound often involves condensation reactions. For example, highlights the use of sodium acetate in apolar solvents (e.g., toluene or 1,4-dioxane) to achieve higher yields (~70–80%) in heteroaryl isoquinoline syntheses. Key steps include:
- Base selection: Sodium acetate outperforms triethylamine or pyridine in apolar solvents due to improved reaction kinetics.
- Temperature control: Reactions at 80°C under reflux enhance intermediate stability.
- Solvent polarity: Polar solvents (e.g., THF) reduce yields due to unfavorable solvation effects on intermediates.
For this compound, analogous methods may involve coupling acetic acid derivatives with isoquinoline precursors, followed by esterification .
Q. Q2. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: X-ray crystallography remains critical for unambiguous structural determination. demonstrates the use of SHELX software (e.g., SHELXL for refinement) to analyze crystal structures of similar esters. Steps include:
- Data collection: Use CuKα radiation (λ = 1.54184 Å) for high-resolution datasets.
- Hydrogen bonding analysis: Identify intermolecular interactions (e.g., N–H⋯O bonds) that stabilize crystal packing.
- Torsion angle measurements: Determine non-planar conformations (e.g., C3–C4–C6–C9 torsion angles) to validate molecular geometry .
Advanced Research Questions
Q. Q3. How does this compound compare to other isoquinoline derivatives in bioactivity assays?
Methodological Answer: Comparative bioactivity studies (e.g., receptor binding or enzyme inhibition) require standardized assays. provides a framework for evaluating multifunctional bioactivity:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | High (IC₅₀ < 10 µM) | Moderate (IC₅₀ ~20 µM) | Yes (in vitro models) |
| 1-Methylisoquinoline | Low (IC₅₀ > 50 µM) | No | Limited |
Experimental Design:
- Use cell viability assays (MTT or ATP-based) for anticancer screening.
- Measure cytokine suppression (e.g., IL-6 or TNF-α) for anti-inflammatory activity.
- Employ oxidative stress models (e.g., H₂O₂-induced neuronal damage) for neuroprotection .
Q. Q4. What computational methods validate the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can predict electronic behavior. Steps include:
- Geometry optimization: Use B3LYP/6-31G(d) basis sets to minimize energy.
- Frontier molecular orbitals (FMOs): Analyze HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic/electrophilic sites).
- Molecular docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.
For example, employs InChI keys and SMILES notations to model ester interactions with sulfonyl groups in related compounds .
Q. Q5. How can researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:
- Batch validation: Use HPLC (≥98% purity) and NMR to confirm compound integrity.
- Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293).
Q. Q6. What analytical techniques are essential for characterizing synthetic intermediates of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
